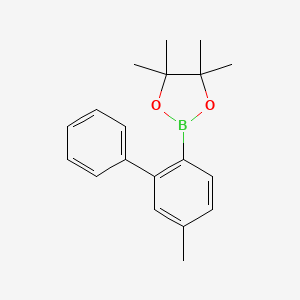
4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through processes such as Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form boronic acids or boronate esters.
Reduction: Reduction reactions may convert the boron center to a borohydride.
Substitution: The aryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents
Major Products
Oxidation: Boronic acids or boronate esters
Reduction: Borohydrides
Substitution: Halogenated or nitrated aryl derivatives
科学研究应用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Key intermediate in the synthesis of complex organic molecules.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Medicine
Diagnostic Agents: Possible applications in the development of diagnostic agents for imaging.
Industry
Materials Science: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane in catalytic processes involves the coordination of the boron center to transition metals, facilitating the formation of carbon-carbon bonds. The molecular targets include palladium complexes, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A related compound with a simpler aryl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane is unique due to its specific aryl substitution pattern, which can influence its reactivity and selectivity in chemical reactions.
属性
分子式 |
C19H23BO2 |
|---|---|
分子量 |
294.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO2/c1-14-11-12-17(16(13-14)15-9-7-6-8-10-15)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
InChI 键 |
DTMVGUOPFGNBCO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


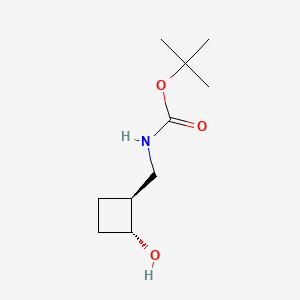
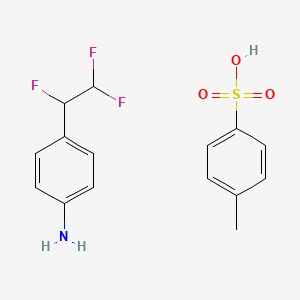

![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
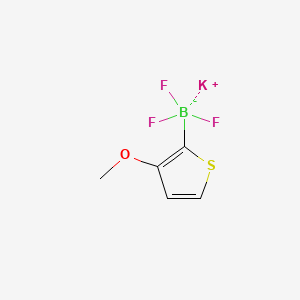
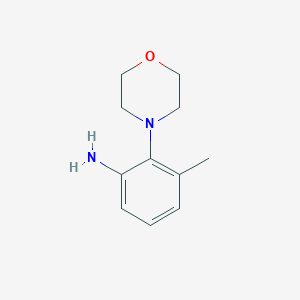
![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)
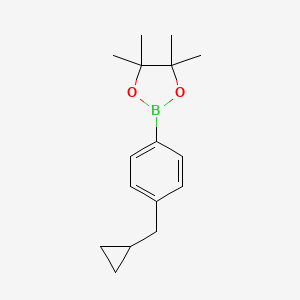
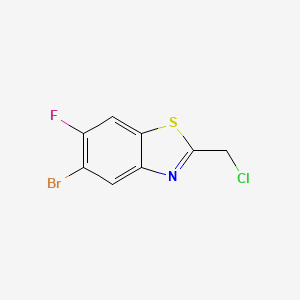
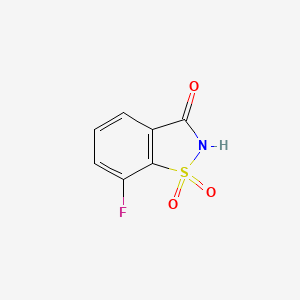

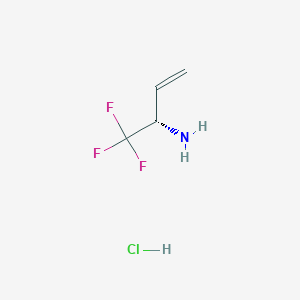
![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
